E67-2

Epigenetics Histone Demethylase KDM7A

E67-2 offers a 1500-fold selectivity window for KDM7A/KIAA1718 over GLP, ensuring unambiguous H3K9 demethylation readouts. Its low cytotoxicity in primary cells enables multi-day protocols. Choose E67-2 for specific KDM7A interrogation where GLP co-expression or cell viability are critical concerns.

Molecular Formula C21H36N6O2
Molecular Weight 404.5 g/mol
Cat. No. B12427431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE67-2
Molecular FormulaC21H36N6O2
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCN(C)CCCNC1=NC2=CC(=C(C=C2C(=N1)N(C)C)OC)OCCCCCN
InChIInChI=1S/C21H36N6O2/c1-26(2)12-9-11-23-21-24-17-15-19(29-13-8-6-7-10-22)18(28-5)14-16(17)20(25-21)27(3)4/h14-15H,6-13,22H2,1-5H3,(H,23,24,25)
InChIKeyWLFIYSGBVULZIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E67-2 Procurement Guide: Selective KDM7A/KIAA1718 Inhibitor for Epigenetic Research Applications


E67-2 (CAS# 1364914-62-4) is a quinazoline-derived small molecule inhibitor targeting the histone H3 lysine 9 (H3K9) Jumonji demethylase KIAA1718 (also designated KDM7A) [1]. The compound exhibits a half-maximal inhibitory concentration (IC₅₀) of 3.4 µM against its primary target and demonstrates selective inhibition of H3K9 demethylase activity over both H3K9 methyltransferases and H3K4 demethylases . As a derivative of the parent compound E67, E67-2 was generated through removal of a benzylated piperidine moiety, a structural modification that unexpectedly conferred markedly improved target selectivity [1].

Why E67-2 Cannot Be Substituted by E67 or BIX-01294: Critical Selectivity and Cytotoxicity Differentiation


Generic substitution among H3K9-modulating compounds in this class is not scientifically valid due to substantial differences in target engagement profiles and cellular tolerability. The parent compound E67 inhibits both KIAA1718 (KDM7A) and the G9a-like protein (GLP/EHMT1) methyltransferase, whereas E67-2 maintains equipotent inhibition against KIAA1718 while losing inhibitory activity against GLP by a factor of approximately 1500 [1]. Furthermore, E67-2 demonstrates markedly reduced cytotoxicity in primary fibroblast cultures compared to both BIX-01294 and E67, a property that cannot be inferred from structural similarity alone [2]. These functional divergences arise from a single structural modification—removal of the benzylated piperidine ring—which reconfigures the off-target binding landscape in a manner unpredictable from chemical structure inspection [1].

E67-2 Quantitative Differentiation Evidence: Direct Comparator Data Against E67, BIX-01294, and GLP


E67-2 vs. E67: 1500-Fold Loss of Off-Target GLP Inhibition While Retaining Full KDM7A Potency

Removal of the benzylated piperidine moiety from E67 to generate E67-2 produced no detectable loss in potency against the primary target KIAA1718 (KDM7A), yet unexpectedly eliminated inhibitory activity against the off-target G9a-like protein (GLP) by a factor of 1500 [1]. This structural modification yielded a compound with dramatically improved target selectivity without sacrificing on-target potency.

Epigenetics Histone Demethylase KDM7A

E67-2 Cytotoxicity Profile: Reduced Primary Fibroblast Toxicity Compared to BIX-01294 and E67

In primary fibroblast viability assays, E67-2 demonstrated substantially reduced cytotoxicity relative to both the parent compound E67 and the original lead compound BIX-01294 across a concentration range of 100 nM to 100 µM [1]. This improved cellular tolerability was achieved while maintaining equipotent KDM7A inhibition.

Cytotoxicity Cell Viability Chemical Probe

E67-2 Structural Basis of Selectivity: X-Ray Crystallographic Analysis of KIAA1718 Jumonji Domain Complex

Crystallographic analysis of the KIAA1718 Jumonji domain in complex with E67 (PDB ID: 3U78) revealed that the benzylated six-membered piperidine ring was disordered and solvent-exposed, suggesting minimal contribution to target binding [1]. This structural insight informed the rational removal of this moiety to generate E67-2, which retained full target engagement while eliminating off-target interactions.

Structural Biology X-Ray Crystallography Rational Drug Design

E67-2 Functional Selectivity: Preserved KDM7A Inhibition with No Activity Against JARID1C (H3K4 Demethylase)

Both E67 and E67-2 exhibit no inhibitory activity against JARID1C (KDM5C), an H3K4 demethylase, confirming that the quinazoline scaffold confers inherent selectivity for H3K9 demethylases over H3K4 demethylases [1]. This selectivity profile is maintained in E67-2 despite the structural simplification that eliminated GLP off-target activity.

Epigenetics Histone Demethylase Selectivity Profiling

E67-2 Research Applications: Optimized Use Cases Based on Validated Differentiation Evidence


Mechanistic Dissection of H3K9 Demethylation Without GLP/EHMT1 Interference

E67-2 is the preferred tool compound for experiments requiring specific interrogation of KIAA1718/KDM7A-mediated H3K9 demethylation in cellular contexts where GLP/EHMT1 is co-expressed. The 1500-fold selectivity window over GLP [1] ensures that observed changes in H3K9 methylation status can be attributed unambiguously to KDM7A inhibition rather than to confounding off-target effects on GLP methyltransferase activity, a limitation inherent to the parent compound E67.

Extended-Duration Cellular Assays Requiring Low Cytotoxicity

For experimental protocols requiring prolonged compound exposure (>24 hours) in primary or sensitive cell types, E67-2 offers a substantially improved cytotoxicity profile compared to BIX-01294 and E67 [1]. This reduced toxicity enables multi-day time-course experiments and higher working concentrations in viability-sensitive cell models such as primary fibroblasts without introducing cell death-related artifacts that could confound downstream analyses.

Structure-Guided Medicinal Chemistry Campaigns Targeting KDM7A

E67-2 serves as an optimized starting scaffold for medicinal chemistry programs focused on developing selective KDM7A inhibitors. The available X-ray crystal structure of the related compound E67 bound to the KIAA1718 Jumonji domain (PDB ID: 3U78) [1] provides atomic-level guidance for rational modification of the quinazoline core while preserving the selectivity gains achieved through removal of the benzylated piperidine moiety.

Dual-Target Control Experiments in H3K9/H3K4 Methylation Studies

Given the established inactivity of E67-2 against the H3K4 demethylase JARID1C [1], this compound is suitable as a selective H3K9 demethylase inhibitor control in studies investigating potential crosstalk between H3K9 and H3K4 methylation pathways. The absence of JARID1C inhibition eliminates a common confounding variable in epigenetic experimental designs.

Technical Documentation Hub

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